molecular formula C20H16ClN3O2S2 B2946154 5-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 2319923-30-1

5-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2946154
CAS No.: 2319923-30-1
M. Wt: 429.94
InChI Key: URIJFAFGSBMRQJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a chlorine atom at position 5, a methyl group at position 2, and a thiazolo[5,4-b]pyridin-2-yl moiety attached to the phenyl ring via a methylene bridge. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors. Its design leverages the sulfonamide group’s ability to engage in hydrogen bonding and the thiazolo-pyridine heterocycle’s role in modulating lipophilicity and binding selectivity .

Properties

IUPAC Name

5-chloro-2-methyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S2/c1-12-5-7-15(21)11-18(12)28(25,26)24-16-8-6-14(10-13(16)2)19-23-17-4-3-9-22-20(17)27-19/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIJFAFGSBMRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiazolopyridine intermediate, which is then coupled with a chlorinated benzene derivative. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various catalysts to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the thiazolopyridine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

5-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazolopyridine moiety may also play a role in binding to biological targets, affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed analysis based on the provided evidence:

Core Heterocycle Modifications

  • Thiophene vs. The thiazolo-pyridine group in the target compound enhances planarity and may improve binding to kinases or proteases compared to the thiophene analog .
  • Triazolo-Pyridine Derivatives: 5-Chloro-2-methoxy-N-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzene-1-sulfonamide () substitutes the thiazolo-pyridine with a triazolo-pyridine system. However, the methoxy group in this analog may reduce metabolic stability compared to the methyl group in the target compound .

Substituent Effects

  • Chloro vs. Bromo/Methoxy Groups :
    In N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides (), bromine and morpholine substituents increase steric bulk and electron-withdrawing effects. The target compound’s chloro and methyl groups balance lipophilicity and electronic effects, favoring membrane permeability .

  • Benzo[b]thiophene Systems :
    5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide () incorporates a fused benzo[b]thiophene ring, enhancing aromatic surface area for hydrophobic interactions. However, the piperazinyl group introduces basicity, which may alter pharmacokinetic profiles compared to the neutral thiazolo-pyridine in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Targets/Effects Evidence ID
Target Compound Benzene sulfonamide Cl, CH₃, thiazolo[5,4-b]pyridin-2-yl ~425 (estimated) Proteases/Kinases (inferred) N/A
5-Chloro-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophenesulfonamide Thiophene sulfonamide Cl, thiazolo[5,4-b]pyridin-2-yl ~419 CASP3_HUMAN, SENP6/8 (hypothesized)
5-Chloro-2-methoxy-N-(triazolo[1,5-a]pyridin-8-yl)benzene-1-sulfonamide Benzene sulfonamide Cl, OCH₃, triazolo[1,5-a]pyridin-2-yl 352.79 Unknown
5-Chloro-N-[4-methoxy-3-(piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide Benzo[b]thiophene sulfonamide Cl, OCH₃, piperazinyl ~477 5-HT6 Receptor Antagonist

Research Implications

  • Heterocyclic Rigidity : The thiazolo-pyridine system’s rigidity may reduce entropic penalties during target binding compared to flexible thiophene or triazole derivatives .

Biological Activity

The compound 5-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity. The thiazolo[5,4-b]pyridine moiety is particularly significant due to its known pharmacological properties.

Chemical Formula

  • Molecular Formula : C18H19ClN2O2S
  • Molecular Weight : 364.87 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including the target compound. For instance, a related thiazolopyridine derivative exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM . Such findings suggest that the thiazole ring enhances the compound's interaction with bacterial targets.

The mechanism of action for sulfonamides generally involves inhibition of bacterial folic acid synthesis. The compound likely interacts with key enzymes in bacterial metabolism, similar to other sulfonamide derivatives. Molecular docking studies indicate that the compound forms critical hydrogen bonds with active site residues in target enzymes like DNA gyrase, which is essential for bacterial DNA replication .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines (e.g., HaCat and Balb/c 3T3) have shown promising results for compounds similar to the target structure. These studies often employ MTT assays to determine cell viability post-treatment. The findings suggest that while the compound exhibits antimicrobial properties, it may also possess cytotoxic effects that need further exploration .

Study 1: Evaluation of Antimicrobial Activity

A recent study evaluated the antimicrobial activity of various thiazolo[4,5-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the thiazole ring significantly enhanced antibacterial efficacy. For example, derivatives with additional methyl groups showed increased potency against resistant strains of Staphylococcus aureus .

Study 2: In Vivo Efficacy

In vivo studies have demonstrated that compounds structurally similar to the target sulfonamide exhibit significant reductions in infection rates in animal models. For instance, a study involving a mouse model infected with E. coli showed that treatment with a related thiazole derivative led to a marked decrease in bacterial load compared to control groups .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µM)Reference
Compound 3gAntibacterial0.21
Compound AAntifungal0.15
Compound BCytotoxicity (HaCat)IC50 30
Compound CAntiviralIC50 25

Table 2: Structural Modifications and Their Effects on Activity

ModificationEffect on Activity
Addition of methyl groupIncreased antibacterial potency
Substitution at N positionEnhanced cytotoxicity

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